[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate
Overview
Description
Scientific Research Applications
Methylprednisolone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study corticosteroid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: Utilized in the pharmaceutical industry for the production of anti-inflammatory medications.
Mechanism of Action
Target of Action
ATM4 4-Acetoxy Analog is a major product of the acetylation of thebaine using acetic anhydride . Thebaine is an opiate alkaloid derived from the poppy plant, Papaver somniferum
Biochemical Pathways
It is known to be involved in the metabolic pathway of thebaine, an opiate alkaloid .
Result of Action
It is categorized as a potential impurity in the synthesis of heroin .
Action Environment
It is known that it is stable for at least 5 years when stored at -20°c .
This compound is primarily used for research and forensic applications .
Safety and Hazards
Preparation Methods
Methylprednisolone is synthesized through a series of chemical reactions starting from pregnenolone . The synthetic route involves several steps, including oxidation, reduction, and esterification reactions. Industrial production methods typically involve large-scale chemical synthesis in controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
Methylprednisolone undergoes various chemical reactions, including:
Oxidation: Methylprednisolone can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the methylprednisolone molecule.
Substitution: Substitution reactions can introduce new functional groups into the methylprednisolone structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of methylprednisolone with modified chemical properties .
Comparison with Similar Compounds
Methylprednisolone is similar to other corticosteroids such as prednisone, dexamethasone, and hydrocortisone . it is unique in its specific binding affinity and potency. Compared to prednisone, methylprednisolone has a higher anti-inflammatory potency and a different side effect profile . Dexamethasone is more potent than methylprednisolone but has a longer duration of action . Hydrocortisone is less potent and is often used for milder inflammatory conditions .
Similar compounds include:
- Prednisone
- Dexamethasone
- Hydrocortisone
Properties
IUPAC Name |
[8-[2-[acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-14(25)24(3)11-10-17-12-18(27-4)13-20-19(17)8-6-16-7-9-21(28-5)23(22(16)20)29-15(2)26/h6-9,12-13H,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCNMUAWZXTDNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCC1=C2C=CC3=C(C2=CC(=C1)OC)C(=C(C=C3)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024758 | |
Record name | 8-{2-[Acetyl(methyl)amino]ethyl}-3,6-dimethoxy-4-phenanthryl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91295-74-8 | |
Record name | 8-{2-[Acetyl(methyl)amino]ethyl}-3,6-dimethoxy-4-phenanthryl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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